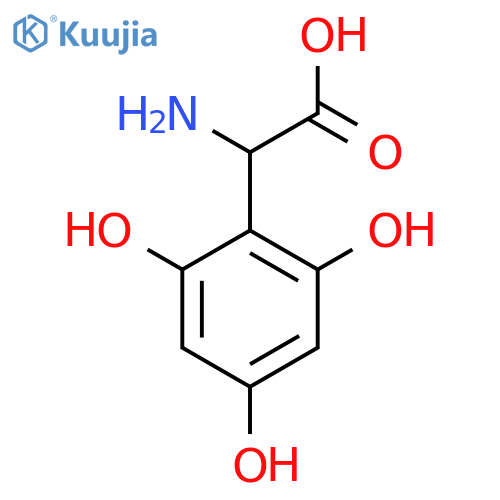

Cas no 1336938-42-1 (2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid)

2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid

- EN300-1837074

- 1336938-42-1

-

- インチ: 1S/C8H9NO5/c9-7(8(13)14)6-4(11)1-3(10)2-5(6)12/h1-2,7,10-12H,9H2,(H,13,14)

- InChIKey: RDASGVNUKXDPDA-UHFFFAOYSA-N

- ほほえんだ: OC1C=C(C=C(C=1C(C(=O)O)N)O)O

計算された属性

- せいみつぶんしりょう: 199.04807239g/mol

- どういたいしつりょう: 199.04807239g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 210

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 124Ų

- 疎水性パラメータ計算基準値(XlogP): -2.2

2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1837074-0.5g |

2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid |

1336938-42-1 | 0.5g |

$849.0 | 2023-09-19 | ||

| Enamine | EN300-1837074-0.1g |

2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid |

1336938-42-1 | 0.1g |

$779.0 | 2023-09-19 | ||

| Enamine | EN300-1837074-1g |

2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid |

1336938-42-1 | 1g |

$884.0 | 2023-09-19 | ||

| Enamine | EN300-1837074-0.25g |

2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid |

1336938-42-1 | 0.25g |

$814.0 | 2023-09-19 | ||

| Enamine | EN300-1837074-10g |

2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid |

1336938-42-1 | 10g |

$3807.0 | 2023-09-19 | ||

| Enamine | EN300-1837074-10.0g |

2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid |

1336938-42-1 | 10g |

$3807.0 | 2023-06-01 | ||

| Enamine | EN300-1837074-1.0g |

2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid |

1336938-42-1 | 1g |

$884.0 | 2023-06-01 | ||

| Enamine | EN300-1837074-5.0g |

2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid |

1336938-42-1 | 5g |

$2566.0 | 2023-06-01 | ||

| Enamine | EN300-1837074-2.5g |

2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid |

1336938-42-1 | 2.5g |

$1735.0 | 2023-09-19 | ||

| Enamine | EN300-1837074-0.05g |

2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid |

1336938-42-1 | 0.05g |

$744.0 | 2023-09-19 |

2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid 関連文献

-

1. Book reviews

-

Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

-

4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

-

Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

Related Articles

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

2-amino-2-(2,4,6-trihydroxyphenyl)acetic acidに関する追加情報

Introduction to 2-Amino-2-(2,4,6-Trihydroxyphenyl)acetic Acid (CAS No. 1336938-42-1)

2-Amino-2-(2,4,6-trihydroxyphenyl)acetic acid (CAS No. 1336938-42-1) is a unique compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, also known as N-(2,4,6-trihydroxyphenyl)glycine, is a derivative of glycine with a trihydroxyphenyl group attached to the amino moiety. Its distinctive structure and chemical properties make it a valuable candidate for various applications, including drug development and biochemical studies.

The molecular formula of 2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid is C9H11NO5, and its molecular weight is approximately 209.18 g/mol. The compound is characterized by its high solubility in water and polar solvents, which facilitates its use in aqueous solutions and biological systems. The presence of multiple hydroxyl groups on the phenyl ring imparts strong hydrogen bonding capabilities, contributing to its stability and reactivity in various chemical reactions.

In recent years, 2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that this compound exhibits significant antioxidant properties, which can be beneficial in the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. The antioxidant activity is primarily attributed to the trihydroxyphenyl group, which can scavenge free radicals and prevent oxidative damage to cellular components.

Beyond its antioxidant properties, N-(2,4,6-trihydroxyphenyl)glycine has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid could be a promising candidate for the development of anti-inflammatory drugs.

The potential of 2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid extends to its use as a chelating agent. The multiple hydroxyl groups on the phenyl ring can form stable complexes with metal ions such as iron and copper. This property makes it useful in chelation therapy for conditions like iron overload disorders and Wilson's disease. Additionally, the chelating ability of this compound can be harnessed in the synthesis of metal-based pharmaceuticals and diagnostic agents.

In the context of drug development, N-(2,4,6-trihydroxyphenyl)glycine has shown promise as a lead compound for the design of new therapeutic agents. Its unique structure provides a scaffold for the introduction of functional groups that can enhance its biological activity or improve its pharmacokinetic properties. Researchers are actively exploring various derivatives of 2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid to optimize its therapeutic potential and reduce side effects.

The synthesis of N-(2,4,6-trihydroxyphenyl)glycine involves several steps that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions and condensation reactions between glycine derivatives and phenolic compounds. Advances in synthetic chemistry have led to more efficient methods for producing this compound on a larger scale, making it more accessible for research and industrial applications.

In conclusion, 2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid (CAS No. 1336938-42-1) is a multifunctional compound with a wide range of potential applications in chemistry and pharmaceutical research. Its unique chemical structure endows it with antioxidant, anti-inflammatory, and chelating properties that make it an attractive candidate for drug development and biochemical studies. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses.

1336938-42-1 (2-amino-2-(2,4,6-trihydroxyphenyl)acetic acid) 関連製品

- 1638182-14-5(1-(Tert-Butyl)-3-iodo-1H-pyrazole-4-carbonitrile)

- 2470438-15-2(O,O-dimethyl (4-bromophenyl)methylphosphonothioate)

- 32669-54-8(2-(2,5-Dimethylphenyl)ethanethioamide)

- 172281-72-0(dimethyl[(piperidin-4-yl)methyl]amine dihydrochloride)

- 888440-06-0(4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)benzamide)

- 1869980-05-1((1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone)

- 1804839-47-1(5-(Fluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-2-methanol)

- 1872952-09-4(1,4-Oxazepine-4(5H)-propanamine, β,β-difluorotetrahydro-2-methyl-)

- 23787-90-8(Isolongifolone)

- 124525-51-5(Butanoic acid, 2-[(4-chlorophenyl)methylene]-, (E)-)